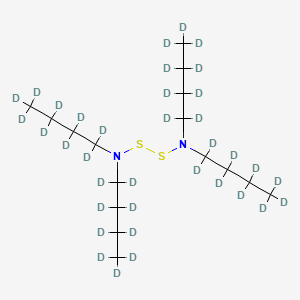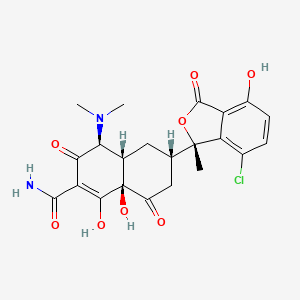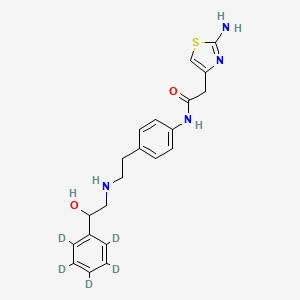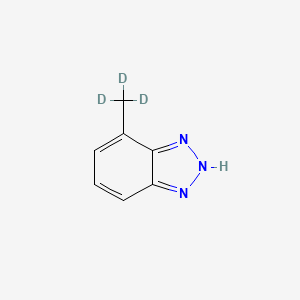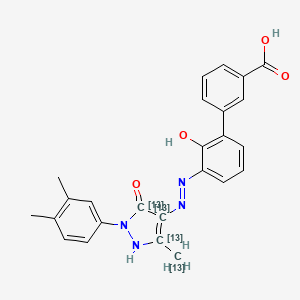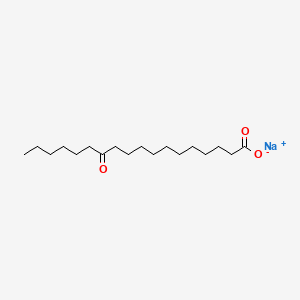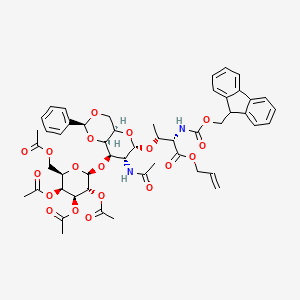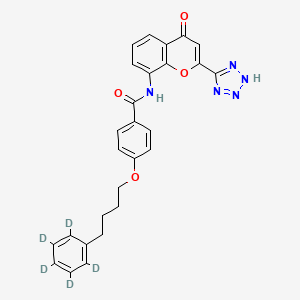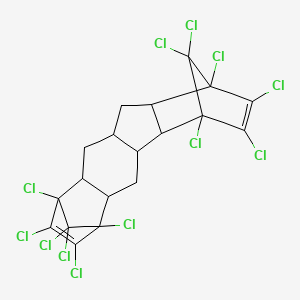![molecular formula C19H32O5 B565111 (3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15 CAS No. 1217783-38-4](/img/structure/B565111.png)
(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15
Overview
Description
Intermediate in the preparation of labeled prostaglandin derivatives
Scientific Research Applications
Synthetic Building Blocks
(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15 and its derivatives have been extensively studied as building blocks for complex molecular structures. For instance, Gimazetdinov et al. (2019) developed a key building block for the synthesis of 15-deoxy-Δ12,14-prostaglandin J2 starting from a closely related compound, indicating its utility in synthetic organic chemistry (Gimazetdinov et al., 2019). Additionally, Meilert et al. (2004) highlighted its role in the non-iterative asymmetric synthesis of C15 polyketide spiroketals, showcasing its importance in constructing stereocomplex molecules (Meilert et al., 2004).
Catalysis and Synthetic Methods
The compound and its derivatives have been implicated in various catalysis and synthetic methods. Gimazetdinov et al. (2016) explored its reactions, indicating its versatility in synthetic applications (Gimazetdinov et al., 2016). Zhong et al. (2005) used a derivative as a divergent intermediate in the synthesis of chiral resolving agents, demonstrating its role in chiral chemistry (Zhong et al., 2005).
Chiral Resolution and Determination of Absolute Configuration
Nemoto et al. (2004) discussed the use of a cyclopenta[b]furan derivative for the chiral resolution and determination of absolute configuration of 2-alkanols, pointing out its significance in stereochemical analyses (Nemoto et al., 2004).
Biological Activities
The compound and its derivatives have also shown biological activities. Teixeira et al. (2019) evaluated certain derivatives for their herbicidal activity, indicating its potential in agriculture (Teixeira et al., 2019). In addition, Tchoukoua et al. (2017) isolated a related compound from Xylaria curta, which exhibited moderate antibacterial and phytotoxic activities, suggesting its relevance in the field of natural product research and potential pharmaceutical applications (Tchoukoua et al., 2017).
properties
IUPAC Name |
(3aR,4R,5R,6aS)-5-hydroxy-4-[2-[2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecadeuterioheptyl)-1,3-dioxolan-2-yl]ethyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O5/c1-2-3-4-5-6-8-19(22-10-11-23-19)9-7-14-15-12-18(21)24-17(15)13-16(14)20/h14-17,20H,2-13H2,1H3/t14-,15-,16-,17+/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVQZEZXTPHWTH-KCEJTPJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1(OCCO1)CC[C@H]2[C@@H](C[C@H]3[C@@H]2CC(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



